

Tebipenem Pivoxil's performance against pathogens resistant to other antibiotics

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Tebipenem Pivoxil: A Comparative Analysis Against Drug-Resistant Pathogens

An essential guide for researchers and drug development professionals on the performance of **Tebipenem Pivoxil**, an oral carbapenem, in overcoming antibiotic resistance.

This guide provides a comprehensive comparison of **Tebipenem Pivoxil**'s efficacy against pathogens resistant to other antibiotics, supported by experimental data from in vitro studies and clinical trials.

Tebipenem Pivoxil, a prodrug of the active moiety tebipenem, has demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its novel oral formulation addresses a significant unmet need for treating infections caused by multi-drug resistant (MDR) organisms outside of a hospital setting, potentially reducing the reliance on intravenous therapies.[3][4]

Performance Against Key Resistant Pathogens

Tebipenem exhibits robust in vitro activity against many challenging resistant phenotypes, including extended-spectrum β -lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales.[5][6]

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of tebipenem and comparator antibiotics against various resistant bacterial isolates. Lower MIC values indicate greater potency.

Table 1: Comparative MICs (µg/mL) of Tebipenem and Other Antibiotics Against Resistant Enterobacterales

Organism /Resistance Profile	Tebipenem (MIC90)	Meropenem (MIC90)	Ertapenem (MIC90)	Imipenem (MIC90)	Ceftriaxone (MIC90)	Ciprofloxacin (MIC90)
ESBL-producing E. coli	0.06[7]	0.06[8]	0.03[8]	0.25[9]	>128[10]	-
ESBL-producing K. pneumoniae	≤0.125[11]	0.06[9]	-	-	>128[10]	-
Fluoroquinolone-resistant Enterobacterales	Potent activity reported[6]	-	-	-	-	-
Enterobacterales (Overall UTI isolates)*	0.06[8]	0.06[8]	0.03[8]	-	>128[10]	-

MIC90: The minimum concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.

Table 2: Comparative MICs (µg/mL) of Tebipenem and Other Antibiotics Against Gram-Positive Pathogens

Organism	Tebipenem (MIC90)	Meropenem (MIC90)	Imipenem/Cilastatin (MIC90)	Ceftriaxone (MIC90)
MSSA	≤0.125[10]	0.25[10]	2[10]	4[10]
MRSA	16[10]	32[10]	128[10]	>128[10]
MSSE	0.5[10]	1[10]	1[10]	16[10]
MRSE	8[10]	16[10]	64[10]	>128[10]

MSSA: Methicillin-sensitive *Staphylococcus aureus*; MRSA: Methicillin-resistant *Staphylococcus aureus*; MSSE: Methicillin-sensitive *Staphylococcus epidermidis*; MRSE: Methicillin-resistant *Staphylococcus epidermidis*.

Clinical Efficacy in Complicated Urinary Tract Infections (cUTI)

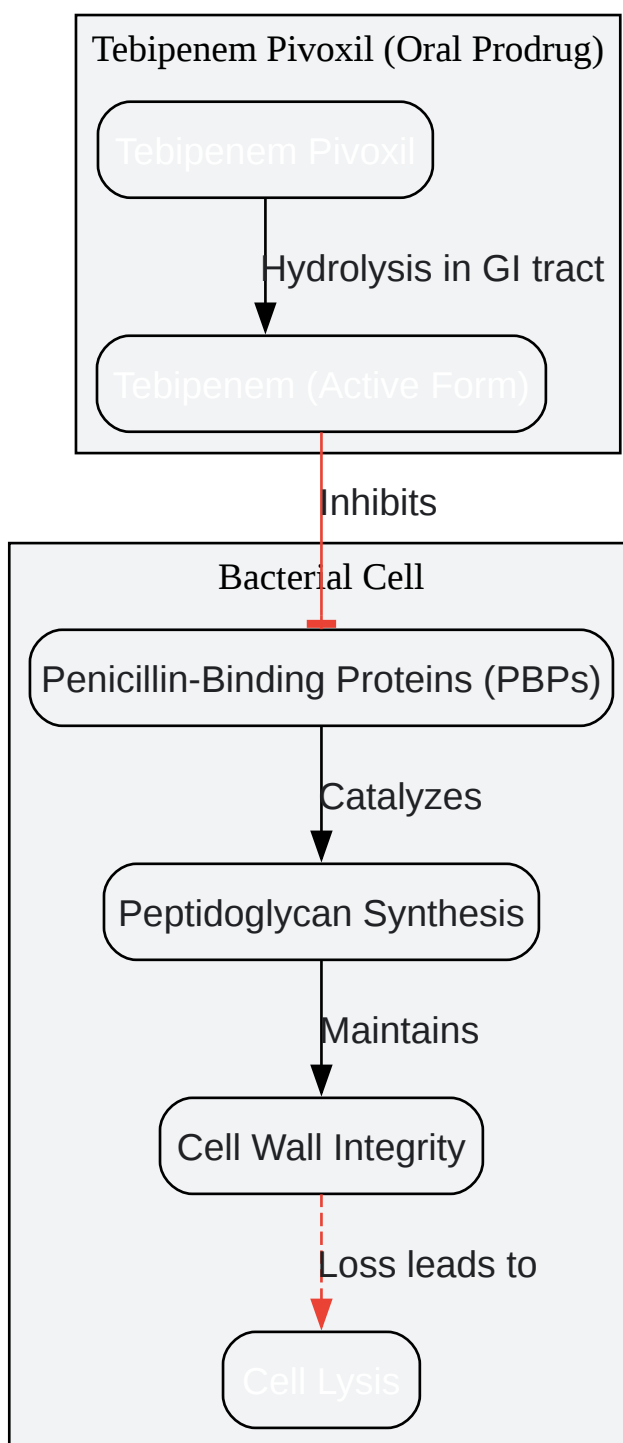
Phase 3 clinical trials have demonstrated the non-inferiority of oral **tebipenem pivoxil** hydrobromide compared to intravenous (IV) carbapenems in treating complicated urinary tract infections (cUTI), including acute pyelonephritis, often caused by resistant pathogens.[12][13][14]

Table 3: Clinical Outcomes from Phase 3 Trials in cUTI

Trial	Treatment Arms	Primary Endpoint	Overall Response Rate (Tebipenem Pivoxil HBr)	Overall Response Rate (Comparator)	Key Findings
ADAPT-PO	Oral Tebipenem Pivoxil HBr vs. IV Ertapenem[12]	Composite of clinical cure and favorable microbiological response	58.8%	61.6%	Oral tebipenem was non-inferior to IV ertapenem. [12]
PIVOT-PO	Oral Tebipenem Pivoxil HBr vs. IV Imipenem-Cilastatin[14]	Composite of clinical cure and microbiological eradication	Met non-inferiority endpoint	Met non-inferiority endpoint	Oral tebipenem was non-inferior to IV imipenem-cilastatin.[14]

Mechanism of Action

Tebipenem's bactericidal effect stems from its ability to inhibit bacterial cell wall synthesis.[1] Like other carbapenems, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2] This disruption leads to a weakened cell wall and subsequent cell lysis. A key advantage of tebipenem is its stability against many β -lactamase enzymes that can degrade other β -lactam antibiotics.[1][2]



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Mechanism of action of **Tebipenem Pivoxil**.

Experimental Protocols

The data presented in this guide are based on standardized and well-documented experimental methodologies.

Antibiotic Susceptibility Testing

- Method: The in vitro activity of tebipenem and comparator agents is primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8]
- Procedure:
 - Bacterial isolates are cultured to a standardized concentration.
 - Serial twofold dilutions of each antibiotic are prepared in microtiter plates.
 - The bacterial suspension is inoculated into the wells containing the antibiotic dilutions.
 - Plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
 - The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[7]



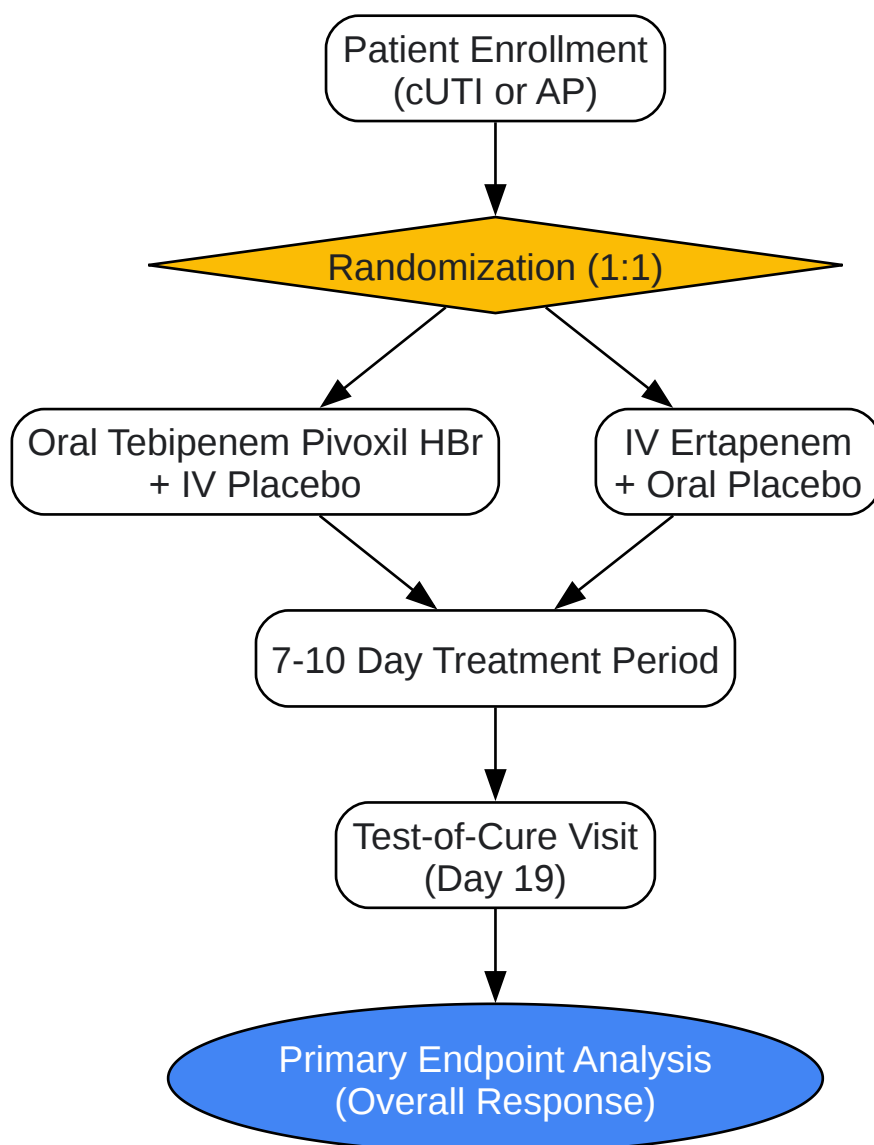
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Workflow for Broth Microdilution MIC Testing.

Clinical Trial Design (ADAPT-PO Example)

- Study Design: A Phase 3, international, randomized, double-blind, double-dummy trial was conducted to compare the efficacy and safety of oral **tebipenem pivoxil** hydrobromide with intravenous ertapenem in patients with cUTI or acute pyelonephritis.[12][15]

- Patient Population: Hospitalized adult patients with a clinical diagnosis of cUTI or acute pyelonephritis.[\[12\]](#)
- Randomization: Patients were randomly assigned in a 1:1 ratio to one of the two treatment groups.[\[12\]](#)
- Treatment Arms:
 - **Tebipenem Pivoxil** HBr group: Received oral **tebipenem pivoxil** hydrobromide (600 mg every 8 hours) and an intravenous placebo.[\[12\]](#)
 - Ertapenem group: Received intravenous ertapenem (1 g every 24 hours) and an oral placebo.[\[12\]](#)
- Duration of Therapy: 7 to 10 days, with a provision for up to 14 days in patients with bacteremia.[\[12\]](#)
- Primary Endpoint: The primary efficacy outcome was the overall response at the test-of-cure visit (day 19 ± 2 days). This was a composite endpoint including both clinical cure (resolution of symptoms) and a favorable microbiological response (eradication of the baseline pathogen).[\[12\]](#)



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References

- 1. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 2. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]

- 3. Impact of tebipenem pivoxil on the intestinal microbiota and on establishment of colonization with carbapenem-resistant *Klebsiella pneumoniae* in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study helps develop new treatment option for multi-drug resistant infections | EurekAlert! [eurekalert.org]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activity of tebipenem against ESBL-producing *E. coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant *Escherichia coli* and *Klebsiella pneumoniae* isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. the-hospitalist.org [the-hospitalist.org]
- 14. Phase 3 Trial Shows Promise for Oral Antibiotic Tebipenem pivoxil hydrobromide in Treating Complicated UTIs [medicaldialogues.in]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
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